molecular formula C32H27ClN5NaO10S3 B12740617 Sodium 1-(4-(chloroacetamido)phenyl) 2-((2-amino-6-((ethyl(4-sulphonatophenyl)amino)sulphonyl)-8-hydroxy-1-naphthyl)azo)benzenesulphonate CAS No. 90697-54-4

Sodium 1-(4-(chloroacetamido)phenyl) 2-((2-amino-6-((ethyl(4-sulphonatophenyl)amino)sulphonyl)-8-hydroxy-1-naphthyl)azo)benzenesulphonate

Cat. No.: B12740617
CAS No.: 90697-54-4
M. Wt: 796.2 g/mol
InChI Key: SJTMOIQQBWWNMR-UHFFFAOYSA-M
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Description

Sodium 1-(4-(chloroacetamido)phenyl) 2-((2-amino-6-((ethyl(4-sulphonatophenyl)amino)sulphonyl)-8-hydroxy-1-naphthyl)azo)benzenesulphonate is a complex organic compound with a diverse range of applications in various fields. This compound is known for its unique chemical structure, which includes azo, sulfonate, and chloroacetamido groups, making it a versatile molecule in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium 1-(4-(chloroacetamido)phenyl) 2-((2-amino-6-((ethyl(4-sulphonatophenyl)amino)sulphonyl)-8-hydroxy-1-naphthyl)azo)benzenesulphonate involves multiple steps, including the formation of azo bonds and the introduction of sulfonate groups. The process typically starts with the diazotization of an aromatic amine, followed by coupling with a suitable aromatic compound. The reaction conditions often require acidic or basic environments, controlled temperatures, and specific catalysts to ensure high yields and purity.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors and automated systems to maintain consistency and efficiency. The use of advanced purification techniques, such as crystallization and chromatography, ensures the final product meets the required standards for various applications.

Chemical Reactions Analysis

Types of Reactions

Sodium 1-(4-(chloroacetamido)phenyl) 2-((2-amino-6-((ethyl(4-sulphonatophenyl)amino)sulphonyl)-8-hydroxy-1-naphthyl)azo)benzenesulphonate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can break the azo bonds, leading to the formation of amines.

    Substitution: The chloroacetamido group can undergo nucleophilic substitution reactions, resulting in the formation of different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include strong acids and bases, oxidizing agents like potassium permanganate, and reducing agents such as sodium borohydride. The reaction conditions vary depending on the desired product, but they generally involve controlled temperatures and specific solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions include various azo derivatives, amines, and substituted aromatic compounds. These products have significant applications in dye manufacturing, pharmaceuticals, and chemical research.

Scientific Research Applications

Sodium 1-(4-(chloroacetamido)phenyl) 2-((2-amino-6-((ethyl(4-sulphonatophenyl)amino)sulphonyl)-8-hydroxy-1-naphthyl)azo)benzenesulphonate is widely used in scientific research due to its unique properties. Some of its applications include:

    Chemistry: Used as a reagent in organic synthesis and as a dye in analytical chemistry.

    Biology: Employed in staining techniques for microscopy and as a marker in various biological assays.

    Medicine: Investigated for its potential therapeutic properties and used in drug development.

    Industry: Utilized in the production of dyes, pigments, and other chemical products.

Mechanism of Action

The mechanism of action of Sodium 1-(4-(chloroacetamido)phenyl) 2-((2-amino-6-((ethyl(4-sulphonatophenyl)amino)sulphonyl)-8-hydroxy-1-naphthyl)azo)benzenesulphonate involves its interaction with specific molecular targets and pathways. The azo group can undergo reduction to form amines, which can then interact with various enzymes and proteins. The sulfonate groups enhance the compound’s solubility and facilitate its transport within biological systems. The chloroacetamido group can form covalent bonds with nucleophilic sites in proteins, leading to potential therapeutic effects.

Comparison with Similar Compounds

Sodium 1-(4-(chloroacetamido)phenyl) 2-((2-amino-6-((ethyl(4-sulphonatophenyl)amino)sulphonyl)-8-hydroxy-1-naphthyl)azo)benzenesulphonate is unique due to its combination of functional groups, which provide a wide range of chemical reactivity and applications. Similar compounds include:

    Sodium 2-((2-amino-6-((ethyl(4-sulphonatophenyl)amino)sulphonyl)-8-hydroxy-1-naphthyl)azo)benzenesulphonate: Lacks the chloroacetamido group, resulting in different reactivity and applications.

    Sodium 1-(4-(acetamido)phenyl) 2-((2-amino-6-((ethyl(4-sulphonatophenyl)amino)sulphonyl)-8-hydroxy-1-naphthyl)azo)benzenesulphonate:

These comparisons highlight the unique features of this compound and its versatility in various scientific and industrial applications.

Properties

CAS No.

90697-54-4

Molecular Formula

C32H27ClN5NaO10S3

Molecular Weight

796.2 g/mol

IUPAC Name

sodium;4-[[6-amino-5-[[2-[4-[(2-chloroacetyl)amino]phenoxy]sulfonylphenyl]diazenyl]-4-hydroxynaphthalen-2-yl]sulfonyl-ethylamino]benzenesulfonate

InChI

InChI=1S/C32H28ClN5O10S3.Na/c1-2-38(22-10-14-24(15-11-22)50(43,44)45)49(41,42)25-17-20-7-16-26(34)32(31(20)28(39)18-25)37-36-27-5-3-4-6-29(27)51(46,47)48-23-12-8-21(9-13-23)35-30(40)19-33;/h3-18,39H,2,19,34H2,1H3,(H,35,40)(H,43,44,45);/q;+1/p-1

InChI Key

SJTMOIQQBWWNMR-UHFFFAOYSA-M

Canonical SMILES

CCN(C1=CC=C(C=C1)S(=O)(=O)[O-])S(=O)(=O)C2=CC(=C3C(=C2)C=CC(=C3N=NC4=CC=CC=C4S(=O)(=O)OC5=CC=C(C=C5)NC(=O)CCl)N)O.[Na+]

Origin of Product

United States

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